1,3,8-Triazaspiro[4.5]decan-4-one hydrochloride is a heterocyclic organic compound frequently utilized as a central scaffold in medicinal chemistry and pharmacological research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its structure, characterized by a spirocyclic system incorporating a piperidine ring fused to an imidazolidinone ring, provides a versatile platform for the introduction of various substituents, leading to diverse pharmacological profiles.
1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which plays a crucial role in its stability and biological activity. This compound is recognized for its potential applications in drug discovery and development, particularly in the fields of medicinal chemistry and pharmacology. Its chemical structure allows for interactions with various biological targets, making it a valuable candidate for therapeutic exploration.
1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is classified as a spiro compound, which is defined by its spirocyclic framework where two or more rings share a single atom.
The synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes the reaction of an amine with a cyclic ketone, followed by cyclization under controlled conditions.
The reaction conditions often require solvents such as dimethylformamide or tetrahydrofuran and may utilize catalysts like sodium hydride or potassium carbonate. Industrial production may leverage high-throughput synthesis techniques to enhance yield and purity, employing automated synthesis platforms and continuous flow reactors .
The molecular formula of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride is , with a molecular weight of 155.20 g/mol. The compound features a complex spirocyclic structure that contributes to its biological activity.
Key structural data include:
1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride can undergo several types of chemical reactions:
Common reagents include:
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can lead to alcohols or amines.
The mechanism of action for 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride involves its interaction with biological pathways through modulation of various receptors. Research indicates that it may interact with delta opioid receptors, suggesting potential therapeutic applications in treating neurological and psychiatric disorders . The precise binding sites and molecular interactions are subjects of ongoing investigation.
1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride is typically presented as a white solid. Its boiling point has not been specified in available literature.
Key chemical properties include:
The applications of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride span several scientific fields:
The discovery of 1,3,8-triazaspiro[4.5]decan-2-one hydrochloride represents a strategic shift in targeting therapeutically relevant but historically challenging G-protein coupled receptors (GPCRs) and enzymes. This spirocyclic compound emerged from a 2024 high-throughput screening campaign of a GPCR-focused chemical library (4330 compounds) designed to identify novel δ-opioid receptor (DOR) agonists with improved safety profiles. Unlike traditional DOR agonists like SNC80—which share a diethylbenzamide chemotype associated with convulsions, tachyphylaxis, and high β-arrestin recruitment—this chemotype demonstrated submicromolar potency, DOR selectivity (tested against 167 off-target GPCRs), and biased signaling toward G-proteins over β-arrestin pathways [1] [5]. Molecular docking and dynamics simulations confirmed its orthosteric binding at the DOR, supporting its potential as an analgesic candidate for inflammatory pain, validated in murine models [5].
Simultaneously, derivatives of this scaffold were developed as isoform-selective inhibitors of phospholipase D (PLD), a target in oncology. In 2010, a matrix library approach yielded N-(2(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a), the most potent PLD2 inhibitor known at the time (IC₅₀ = 20 nM, 75-fold selective over PLD1) [2]. This dual therapeutic relevance underscores the scaffold’s versatility in drug discovery.
Table 1: Key Therapeutic Applications of 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives
Application | Lead Compound | Target | Potency/Selectivity | Significance |
---|---|---|---|---|
Analgesia | Parent scaffold derivative | δ-Opioid Receptor | EC₅₀ < 1 μM; >100x selectivity vs. 167 GPCRs | Avoids β-arrestin recruitment linked to seizures |
Oncology (PLD Inhibition) | Compound 22a | PLD2 | IC₅₀ = 20 nM; 75x selective vs. PLD1 | First highly selective PLD2 inhibitor |
The 1,3,8-triazaspiro[4.5]decan-2-one core exemplifies how spirocycles address contemporary challenges in medicinal chemistry. Its structure features a quaternary spiro carbon (C8) connecting a piperidine ring and a hydantoin-derived lactam, creating a rigid, three-dimensional architecture. This configuration yields several advantages:
Table 2: Physicochemical Properties of 1,3,8-Triazaspiro[4.5]decan-2-one Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₄ClN₃O (hydrochloride) | Confirms drug-like size (MW = 191.66 g/mol) |
Fsp³ | 0.86 | High 3D character; improves developability |
Predicted Boiling Point | 418.3 ± 45.0 °C | Indicates thermal stability |
Predicted Density | 1.21 ± 0.1 g/cm³ | Guides formulation design |
Salt formation is critical for optimizing the pharmacokinetics of active pharmaceutical ingredients (APIs). Converting the free base 1,3,8-triazaspiro[4.5]decan-2-one to its hydrochloride salt (CAS: 1956331-80-8) directly impacts key pharmaceutical parameters:
Table 3: Impact of Hydrochloride Salt on Pharmaceutical Properties
Property | Free Base | Hydrochloride Salt | Advantage |
---|---|---|---|
Solubility (aq.) | Low (requires co-solvents) | High | Improved oral absorption |
Storage Requirements | Sensitive to oxidation | Stable at 2–8°C, inert atm. | Longer shelf life; lower excipient burden |
Handling | Amorphous tendencies | Crystalline solid | Ease of processing in formulation |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5